2-((2,5-Dioxo-1-(4-(piperidin-1-yl)phenyl)pyrrolidin-3-yl)thio)nicotinic acid
Description
2-((2,5-Dioxo-1-(4-(piperidin-1-yl)phenyl)pyrrolidin-3-yl)thio)nicotinic acid is a synthetic compound featuring a pyrrolidinone core substituted with a 4-(piperidin-1-yl)phenyl group at the 1-position and a thio-linked nicotinic acid moiety at the 3-position. This structure combines a polar nicotinic acid group, a sulfur-containing linker, and a bulky aromatic substituent with a basic piperidine ring.
Properties
IUPAC Name |
2-[2,5-dioxo-1-(4-piperidin-1-ylphenyl)pyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-18-13-17(29-19-16(21(27)28)5-4-10-22-19)20(26)24(18)15-8-6-14(7-9-15)23-11-2-1-3-12-23/h4-10,17H,1-3,11-13H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSFAJRBEFSZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=C(C=CC=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,5-Dioxo-1-(4-(piperidin-1-yl)phenyl)pyrrolidin-3-yl)thio)nicotinic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyrrolidine ring, a piperidine moiety, and a nicotinic acid derivative. Its molecular formula is , with a molecular weight of approximately 372.44 g/mol. The presence of sulfur in the thio group and the multiple functional groups contribute to its biological properties.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Pyrrolidine Ring | Contains dioxo functional groups |
| Piperidine Moiety | Contributes to receptor binding |
| Nicotinic Acid | Enhances biological activity |
| Thio Group | Imparts unique chemical properties |
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine and piperidine exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. For example, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
In one study, a series of piperidine derivatives were synthesized and tested for their antibacterial activity. The results indicated that modifications on the piperidine ring significantly influenced the antimicrobial efficacy, with some compounds achieving MIC values as low as 4.69 µM against Bacillus subtilis .
Antifungal Activity
The compound also shows promise in antifungal applications. Similar pyrrolidine derivatives have been evaluated for their antifungal properties against Candida albicans, yielding MIC values between 16.69 to 78.23 µM . This suggests that modifications to the structure can enhance antifungal potency.
The proposed mechanism of action for these compounds involves interaction with specific biological targets, including G-protein coupled receptors (GPCRs). The binding affinity to these receptors can lead to downstream effects such as altered intracellular calcium levels, which may contribute to their biological activities .
Table 2: Biological Activity Summary
| Activity Type | Target Organisms | MIC Range (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 | |
| Antifungal | Candida albicans | 16.69 - 78.23 |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Functional Implications of Substituents
- Its bulkiness may also enhance binding to hydrophobic pockets in enzymes or receptors .
- Methyl Groups (p-tolyl and o-tolyl Analogs): Para-methyl (): Increases lipophilicity, favoring passive diffusion across membranes. However, reduced polarity may limit solubility in aqueous environments .
Ethoxy Group () : The ethoxy substituent’s oxygen atom may participate in hydrogen bonding or dipole-dipole interactions, improving target engagement. Its electron-donating nature could also stabilize charge-transfer interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
